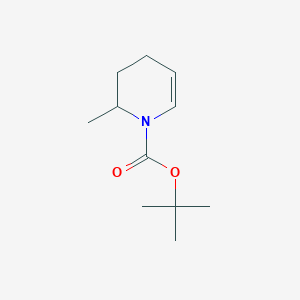
トリフェニルホスフィンニッケル(0)
概要
説明
Tris(triphenylphosphine) nickel(0) is an organometallic compound with the formula Ni(PPh₃)₃, where PPh₃ stands for triphenylphosphine. This compound is known for its role as a catalyst in various organic reactions, particularly in the field of cross-coupling reactions. It is a zero-valent nickel complex, meaning that the nickel atom is in the oxidation state of zero.
科学的研究の応用
Tris(triphenylphosphine) nickel(0) has a wide range of applications in scientific research:
作用機序
Target of Action
Tris(triphenylphosphine) nickel(0) primarily targets organic halides and organometallic compounds . These compounds play a crucial role in various chemical reactions, serving as the starting point for the formation of new bonds.
Mode of Action
The interaction of Tris(triphenylphosphine) nickel(0) with its targets involves the formation of radical species . This compound reacts with chlorides to form these radical species, which have been shown to produce stereochemical products under certain conditions .
Biochemical Pathways
The primary biochemical pathway affected by Tris(triphenylphosphine) nickel(0) is the coupling reactions of organic halides and organometallic compounds . Additionally, this compound is also involved in the cyclooligomerization of cumulenes . The downstream effects of these pathways include the formation of new chemical bonds and the synthesis of complex molecules.
Pharmacokinetics
It’s important to note that this compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether . This solubility profile can impact its bioavailability and distribution within a system.
Result of Action
The result of Tris(triphenylphosphine) nickel(0)'s action is the formation of new chemical bonds and the synthesis of complex molecules . By acting as a catalyst, it facilitates the coupling reactions of organic halides and organometallic compounds, leading to the production of stereochemical products .
Action Environment
The action of Tris(triphenylphosphine) nickel(0) can be influenced by various environmental factors. For instance, the presence of chlorides is necessary for the formation of radical species . Additionally, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
準備方法
Synthetic Routes and Reaction Conditions
Tris(triphenylphosphine) nickel(0) can be synthesized through several methods. One common approach involves the reduction of nickel(II) chloride with sodium borohydride in the presence of triphenylphosphine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Another method involves the reaction of nickel(II) acetylacetonate with triphenylphosphine and a reducing agent like triethylaluminum. This reaction also requires an inert atmosphere and is usually conducted at elevated temperatures .
Industrial Production Methods
While the industrial production of tris(triphenylphosphine) nickel(0) is not as common as its laboratory synthesis, similar methods involving the reduction of nickel salts in the presence of triphenylphosphine are employed. The choice of reducing agent and solvent can vary depending on the scale and specific requirements of the production process .
化学反応の分析
Types of Reactions
Tris(triphenylphosphine) nickel(0) undergoes several types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, resulting in an increase in the oxidation state of nickel.
Reductive Elimination: This is the reverse of oxidative addition, where the nickel center is reduced, and a molecule is eliminated.
Substitution: Ligands in the complex can be substituted with other ligands, altering the reactivity and properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with tris(triphenylphosphine) nickel(0) include aryl halides, alkyl halides, and various organometallic reagents. These reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving tris(triphenylphosphine) nickel(0) depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled organic molecules .
類似化合物との比較
Similar Compounds
Tetrakis(triphenylphosphine) nickel(0): This compound has four triphenylphosphine ligands instead of three and is also used as a catalyst in similar reactions.
Bis(triphenylphosphine) nickel(0): This compound has two triphenylphosphine ligands and exhibits different reactivity and stability compared to tris(triphenylphosphine) nickel(0).
Uniqueness
Tris(triphenylphosphine) nickel(0) is unique due to its specific ligand environment, which provides a balance between stability and reactivity. This makes it particularly effective in catalyzing certain types of cross-coupling reactions, where other nickel complexes may not perform as well .
特性
IUPAC Name |
N,N-diphenylaniline;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJMRLVALBNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45N3Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733783 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25136-46-3 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(triphenylphosphine)nickel(0) interact with aryl halides, and what are the downstream effects?
A1: Tris(triphenylphosphine)nickel(0) undergoes oxidative addition with aryl halides (RC6H4X), a crucial step in various coupling reactions. [] This interaction involves the nickel center inserting itself into the carbon-halogen bond, forming a new organonickel species. This intermediate can then participate in further reactions, such as coupling with other molecules, enabling the formation of complex organic structures. Substituents on the aryl halide significantly influence the reaction rate, highlighting the importance of electronic effects in this process. []
Q2: What is the structural characterization of Tris(triphenylphosphine)nickel(0)?
A2: Tris(triphenylphosphine)nickel(0) is a coordination complex with the molecular formula Ni(P(C6H5)3)3 and a molecular weight of 588.27 g/mol. [] The 1H NMR spectrum in C6D6 exhibits multiplets at δ 7.67 and 7.13 ppm, corresponding to the phenyl protons of the triphenylphosphine ligands. The 31P NMR spectrum in C6D6 shows a signal at δ -22 ppm relative to (MeO)3PO, characteristic of the phosphorus atoms coordinated to the nickel center. []
Q3: Can you describe the catalytic properties and applications of Tris(triphenylphosphine)nickel(0)?
A3: Tris(triphenylphosphine)nickel(0) is a valuable catalyst in organic synthesis, particularly in coupling reactions. For instance, it efficiently catalyzes the coupling of bromoquinolines to produce biquinolines in high yields. [] The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, showcasing the compound's ability to facilitate the formation of new carbon-carbon bonds.
Q4: What are the material compatibility and stability aspects of Tris(triphenylphosphine)nickel(0)?
A4: Tris(triphenylphosphine)nickel(0) is highly sensitive to oxygen and requires handling under inert atmosphere conditions using specialized techniques. [] It exhibits solubility in organic solvents like benzene, toluene, acetonitrile, and tetrahydrofuran. [] Storage at 0°C is recommended to maintain its stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)







![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)





